[4-(2H-1,3-Benzodioxol-5-yl)butan-2-yl]hydrazine dihydrochloride
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Overview
Description
[4-(2H-1,3-Benzodioxol-5-yl)butan-2-yl]hydrazine dihydrochloride is a useful research compound. Its molecular formula is C11H18Cl2N2O2 and its molecular weight is 281.18. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure Analysis
- Molecular Structure and π–π Interactions : Jasinski et al. (2011) studied a related compound, focusing on its molecular structure. They found that the fused-ring system is approximately planar and coplanar with the central hydrazine group. Weak π–π intermolecular interactions were observed, contributing to packing stability in the compound's structure (Jasinski et al., 2011).
Chemical Synthesis and Modification
- Synthesis of Benzimidazole Derivatives : Dzvinchuk et al. (2008) explored the synthesis of benzimidazole derivatives using a compound structurally similar to [4-(2H-1,3-Benzodioxol-5-yl)butan-2-yl]hydrazine dihydrochloride. This synthesis route could be relevant for creating diverse chemical structures for various applications (Dzvinchuk et al., 2008).
Potential Biological Applications
- Anticancer and Antioxidant Activities : Mehvish and Kumar (2022) synthesized a series of pyridazinone derivatives with potential anti-oxidant activity. The structure of these derivatives was confirmed by various spectroscopic methods. This indicates the potential for developing compounds with biological activities using this compound as a starting material (Mehvish & Kumar, 2022).
Antifungal Applications
- Antifungal Agent Development : Al-Wabli et al. (2019) synthesized and characterized a compound with a similar structure to assess its antifungal potential. The study provides insights into developing antifungal agents using compounds like this compound (Al-Wabli et al., 2019).
Antibacterial Activity
- Synthesis of Benzothiazoles as Antimicrobial Agents : Research by Al-Talib et al. (2016) involved synthesizing hydrazide derivatives with potential antibacterial activity. This research suggests the potential of using this compound in the synthesis of compounds with antibacterial properties (Al-Talib et al., 2016).
Insecticidal Applications
- Insecticidal Activity of Benzoheterocyclic Analogues : Sawada et al. (2003) synthesized benzoheterocyclic analogues with a structure similar to this compound, demonstrating significant insecticidal activities. This suggests the potential application of such compounds in pest management (Sawada et al., 2003).
Mechanism of Action
Target of Action
Related compounds have been shown to targetcyclooxygenase (COX) enzymes . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are key mediators of inflammation and pain.
Biochemical Pathways
The inhibition of COX enzymes affects the arachidonic acid pathway , leading to a decrease in the production of prostaglandins . Prostaglandins are involved in various physiological processes, including inflammation, pain sensation, and regulation of blood flow. Therefore, inhibiting their production can have significant effects on these processes.
Result of Action
Related compounds have been shown to causecell cycle arrest and induce apoptosis in cancer cells
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)butan-2-ylhydrazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.2ClH/c1-8(13-12)2-3-9-4-5-10-11(6-9)15-7-14-10;;/h4-6,8,13H,2-3,7,12H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQUHKZONMGMGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC2=C(C=C1)OCO2)NN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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